Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-
Overview
Description
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is a bioactive chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8beta position and double bonds at the 9,10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- typically involves the hydrolysis of ergot alkaloids. These alkaloids can be obtained from grains infected with the fungus Claviceps or through fermentation in submerged culture . The hydrolysis process breaks down the ergot alkaloids to yield lysergic acid, which can then be further modified to produce the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to cultivate Claviceps species, followed by extraction and purification of the ergot alkaloids. These alkaloids are then subjected to hydrolysis and subsequent chemical modifications to obtain ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-.
Chemical Reactions Analysis
Types of Reactions: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other ergoline derivatives.
Biology: It is studied for its interactions with various biological receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders and vascular conditions.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The compound’s effects on vasoconstriction and neurotransmission are particularly notable.
Comparison with Similar Compounds
Lysergic acid: A precursor to many ergoline derivatives.
Ergotamine: Used to treat migraines and cluster headaches.
Ergonovine: Used to induce uterine contractions.
Uniqueness: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is unique due to its specific structural features, such as the carboxylic acid group at the 8beta position and the double bonds at the 9,10 positions. These features confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(6aR,9R)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-8-10-7-15-13(6-11(17(20)21)9-19(15)2)12-4-3-5-14(18)16(10)12/h3-6,8,11,15H,7,9H2,1-2H3,(H,20,21)/t11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBEDCLEXJQGW-IAQYHMDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951238 | |
Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28548-89-2 | |
Record name | Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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